![molecular formula C15H16N6O2S B7460993 4-[1-[(1-Phenyltetrazol-5-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7460993.png)
4-[1-[(1-Phenyltetrazol-5-yl)amino]ethyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-[(1-Phenyltetrazol-5-yl)amino]ethyl]benzenesulfonamide, commonly known as PTEBS, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTEBS is a sulfonamide compound that contains a tetrazole ring, making it a unique molecule with interesting properties.
作用機序
The mechanism of action of PTEBS involves its ability to inhibit the activity of specific enzymes such as CAIX, MAO-B, and CAII. PTEBS binds to the active site of these enzymes, preventing their normal function and leading to a decrease in their activity. This, in turn, leads to the desired physiological and biochemical effects of PTEBS.
Biochemical and Physiological Effects:
PTEBS has been shown to have various biochemical and physiological effects depending on the specific enzyme it targets. In cancer cells, PTEBS inhibits the activity of CAIX, leading to a decrease in the extracellular pH and a disruption of the cancer cell's ability to maintain a favorable pH for growth. In the brain, PTEBS inhibits the activity of MAO-B, leading to an increase in the levels of dopamine and other neurotransmitters, which can have neuroprotective effects. Additionally, PTEBS inhibits the activity of CAII, leading to a decrease in the production of bicarbonate ions, which are important for acid-base balance in the body.
実験室実験の利点と制限
PTEBS has several advantages for lab experiments, including its unique chemical structure, which allows for specific targeting of enzymes, and its potential for use in cancer research and neuroprotection. However, PTEBS also has some limitations, including its relatively low solubility in water and its potential for off-target effects on other enzymes.
将来の方向性
There are several future directions for research on PTEBS, including the development of more efficient synthesis methods, the investigation of PTEBS's potential for use in other fields such as enzyme inhibition and drug design, and the exploration of PTEBS's potential for use in combination therapies for cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of PTEBS and its potential limitations in lab experiments.
合成法
The synthesis of PTEBS involves the reaction of 4-aminobenzenesulfonamide with 1-phenyl-1H-tetrazole-5-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under inert conditions. The final product is obtained after purification by column chromatography or recrystallization.
科学的研究の応用
PTEBS has been extensively studied for its potential applications in various fields such as cancer research, neuroprotection, and enzyme inhibition. In cancer research, PTEBS has been shown to inhibit the growth of cancer cells by targeting the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. PTEBS has also been shown to have neuroprotective effects by inhibiting the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine in the brain. Additionally, PTEBS has been shown to inhibit the activity of the enzyme carbonic anhydrase II (CAII), which is involved in the regulation of acid-base balance in the body.
特性
IUPAC Name |
4-[1-[(1-phenyltetrazol-5-yl)amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S/c1-11(12-7-9-14(10-8-12)24(16,22)23)17-15-18-19-20-21(15)13-5-3-2-4-6-13/h2-11H,1H3,(H2,16,22,23)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEWYAOHMITCPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)N)NC2=NN=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-[(1-Phenyltetrazol-5-yl)amino]ethyl]benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide](/img/structure/B7460921.png)




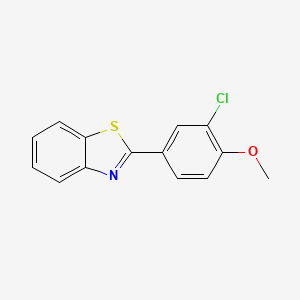
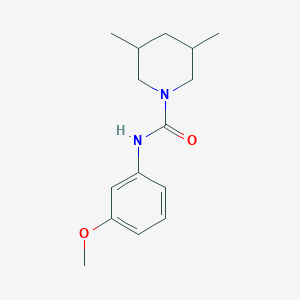
![2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide](/img/structure/B7460972.png)

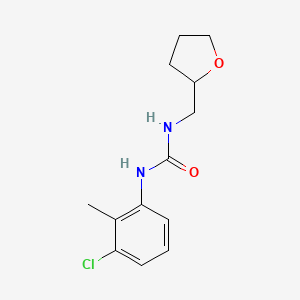
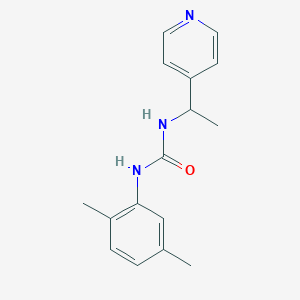
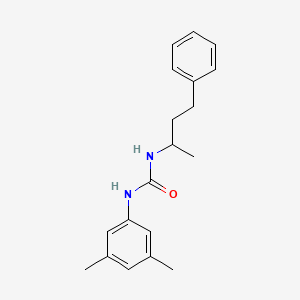
![3-[(2-Methoxyphenyl)methyl]-5-(2-phenylethyl)imidazolidine-2,4-dione](/img/structure/B7461006.png)